REACTION_CXSMILES
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[CH3:1][C:2]([C:4]#[CH:5])=[CH2:3].[Li]CCCC.[CH3:11][C:12](=[O:15])[CH:13]=[CH2:14]>>[CH3:11][C:12]([OH:15])([C:5]#[C:4][C:2]([CH3:3])=[CH2:1])[CH:13]=[CH2:14]
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Name
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Quantity
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1.725 g
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Type
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reactant
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Smiles
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CC(=C)C#C
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Name
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Quantity
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18 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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2.194 g
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Type
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reactant
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Smiles
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CC(C=C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Crude product was purified by flash chromatography (2.229 g, 16.37 mmol, 62.7%)
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Name
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Type
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product
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Smiles
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CC(C=C)(C#CC(=C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |